molecular formula C12H8F3NO3 B5677203 N-[3-(trifluoromethoxy)phenyl]furan-2-carboxamide

N-[3-(trifluoromethoxy)phenyl]furan-2-carboxamide

Cat. No.: B5677203
M. Wt: 271.19 g/mol
InChI Key: PBZUSERVZUVUHL-UHFFFAOYSA-N
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Description

N-[3-(trifluoromethoxy)phenyl]furan-2-carboxamide is a chemical compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a furan-2-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(trifluoromethoxy)phenyl]furan-2-carboxamide typically involves the introduction of the trifluoromethoxy group onto the phenyl ring, followed by the formation of the furan-2-carboxamide moiety. One common method involves the use of trifluoromethylation reagents to introduce the trifluoromethoxy group. Recent advances in trifluoromethoxylation reagents have made this process more accessible .

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation reactions using specialized equipment to handle volatile reagents. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[3-(trifluoromethoxy)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethoxy group and other substituents on the phenyl ring can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions are typically optimized to achieve the desired transformation with high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3-(trifluoromethoxy)phenyl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-[3-(trifluoromethoxy)phenyl]furan-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    N-[3-(methoxy)phenyl]furan-2-carboxamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

Uniqueness

N-[3-(trifluoromethoxy)phenyl]furan-2-carboxamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[3-(trifluoromethoxy)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO3/c13-12(14,15)19-9-4-1-3-8(7-9)16-11(17)10-5-2-6-18-10/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBZUSERVZUVUHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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